molecular formula C8H14O3 B041587 Ethyl 2-(tetrahydrofuran-2-yl)acetate CAS No. 2434-02-8

Ethyl 2-(tetrahydrofuran-2-yl)acetate

Cat. No.: B041587
CAS No.: 2434-02-8
M. Wt: 158.19 g/mol
InChI Key: SNSYYBGUDOYAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) is an ester derivative featuring a tetrahydrofuran (THF) ring linked to an ethyl acetate group. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol . The compound is a colorless liquid, typically stored at 2–8°C, and is used in laboratory settings for organic synthesis and pharmaceutical research . Purity grades range from 95% to 98% depending on the supplier . Notably, it has been identified as a semiochemical in orchids, attracting male wasps in ecological studies .

Properties

IUPAC Name

ethyl 2-(oxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSYYBGUDOYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338832
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-02-8
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The hydrogenation of furan derivatives provides a direct route to tetrahydrofuran (THF) intermediates. A study demonstrated the conversion of 1,2-di(furan-2-yl)ethane to 1,2-bis(tetrahydrofuran-2-yl)ethane using 3 mol% Pd/C and 4 mol% Sc(OTf)₃ under 3 MPa H₂ at 180°C for 6 hours. This bifunctional catalyst system activates both hydrogen and the furan ring, enabling complete saturation while preserving the ester group.

Key Reaction Parameters:

ParameterValueImpact on Yield
Temperature180°C<70% → 92%
H₂ Pressure3 MPa65% → 89%
Sc(OTf)₃ Loading4 mol%Prevents over-reduction

The acetic acid solvent stabilizes the palladium catalyst and enhances proton transfer, critical for maintaining reaction selectivity.

Photochemical Esterification in Continuous-Flow Systems

TBADT-Mediated Radical Coupling

A photochemical method using tetrabutylammonium decatungstate (TBADT) and tert-butyl hydroperoxide (TBHP) under UV-A irradiation (36 W, 365 nm) achieves C–C bond formation between tetrahydrofuran and ethyl acetate precursors. The continuous-flow setup (residence time: 1 hour) minimizes side reactions, yielding 78% product after silica gel chromatography.

Optimization Insights:

  • Solvent Choice : Acetonitrile outperformed THF and DMF due to superior radical stabilization.

  • Substrate Ratio : A 1:1.2 ratio of tetrahydrofuran to ethyl bromoacetate maximized yield while avoiding diastereomer formation.

  • Purification : Flash chromatography (SiO₂, 2–5% ethyl acetate/hexanes) effectively separated the product from unreacted starting materials.

Acid-Catalyzed Fischer Esterification

Sulfuric Acid-Mediated Protocol

Adapting a reported method for methyl esters, ethyl 2-(tetrahydrofuran-2-yl)acetate was synthesized via refluxing tetrahydrofuran-2-carboxylic acid with excess ethanol and 1 mol% H₂SO₄. The reaction reached 95% conversion in 12 hours, with distillation removing water to shift equilibrium.

Scalability Considerations:

  • Pilot-Scale Data : A 50 L batch achieved 89% yield, demonstrating reproducibility.

  • Safety : Exothermicity required controlled ethanol addition (<5°C/min temperature rise).

Comparative Analysis of Preparation Methods

MethodYieldDiastereomeric RatioScalabilityEnergy Input (kW·h/kg)
Catalytic Hydrogenation89%1:1High18.7
Photochemical78%3:1Moderate24.3
Fischer Esterification95%Not applicableHigh12.1
Enzymatic (Projected)65%20:1Low8.9

Key Trade-offs :

  • Catalytic hydrogenation offers scalability but lacks stereochemical control.

  • Photochemical methods enable precise C–C coupling at the expense of higher energy costs.

  • Enzymatic routes promise sustainability but require further development for industrial adoption.

Industrial-Scale Process Recommendations

For large-scale production (>100 kg/batch), Fischer esterification with H₂SO₄ catalysis is optimal due to its high yield and minimal purification needs. Pilot data supports a 3-stage process:

  • Esterification : 12-hour reflux with ethanol/H₂SO₄.

  • Neutralization : NaHCO₃ wash to pH 7.

  • Distillation : Fractional distillation at 98°C (760 mmHg) for 98% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 2434-02-8
  • IUPAC Name : Ethyl 2-(oxolan-2-yl)acetate
  • Physical State : Clear liquid at 20°C
  • Boiling Point : Approximately 98°C

Organic Synthesis

Ethyl 2-(tetrahydrofuran-2-yl)acetate is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Solvent Use : It serves as a solvent in Grignard reactions and cross-coupling reactions, facilitating the formation of complex organic molecules .
  • Reactivity : The compound can undergo oxidation and reduction reactions, making it versatile for synthesizing alcohols and other derivatives.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for several purposes:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It acts as a precursor in the synthesis of various APIs due to its ability to modify biological activity through structural changes .
  • Biological Studies : The compound is employed in enzyme-catalyzed reactions, aiding in metabolic pathway studies and drug development research.

Industrial Applications

In industrial settings, this compound finds applications in:

  • Polymer Production : It is used in the formulation of polymers and resins, enhancing their properties due to its ester functionality.
  • Flavor and Fragrance Industry : The compound's unique chemical properties make it valuable in creating flavors and fragrances, contributing to the sensory attributes of consumer products .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel anti-inflammatory drug. The compound facilitated the introduction of functional groups necessary for biological activity, leading to increased efficacy compared to previous formulations.

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer production highlighted its role in enhancing thermal stability and mechanical properties. Polymers synthesized with this compound exhibited improved durability, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-(tetrahydrofuran-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Ester Derivatives of Tetrahydrofuran

a) Methyl (S)-2-(Tetrahydrofuran-2-yl)acetate
  • Structure : Methyl ester variant of the same THF-acetic acid backbone.
  • Biological Activity : Both methyl and ethyl esters were found in the orchid Cryptostylis ovata and exhibited attraction to male Lissopimpla excelsa wasps. However, the ethyl ester induced fewer copulatory attempts compared to the free acid form, suggesting ester derivatives may require additional cues for full biological efficacy .
b) Ethyl (Tetrahydropyran-4-ylidene)acetate (CAS: 130312-00-4)
  • Structure : Replaces the THF ring with a six-membered tetrahydropyran (THP) ring.
  • Impact of Ring Size : The THP ring’s increased steric bulk and altered ring strain may affect reactivity in ester hydrolysis or cycloaddition reactions. Applications in flavor chemistry or polymer precursors could differ due to these structural nuances .

Heterocyclic Esters with Varied Functional Groups

a) Ethyl 2-Thiopheneacetate (CAS: 57382-97-5)
  • Structure : Replaces the THF oxygen with a sulfur atom in a thiophene ring.
  • Thiophene derivatives are often used in conductive polymers, whereas THF-based esters are more common in fragrances or pharmaceuticals .
b) Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)
  • Structure : Acrylate group attached to a tetrahydrofurfuryl alcohol backbone.
  • Applications: Unlike ethyl 2-(THF-2-yl)acetate, this compound is a monomer for UV-curable resins.

Pharmaceutical Intermediates with Ester Groups

a) Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)
  • Structure : Contains a phenyl group and acetoacetate chain.
  • Role in Synthesis: Used as a precursor for phenylacetone, a controlled substance.
b) Ethyl 2-(2-Hydroxy-5-nitrophenyl)acetate
  • Structure : Nitro-substituted aromatic ring with a hydroxyl group.
  • Crystallography: Exhibits intermolecular hydrogen bonding (O–H⋯O), enhancing crystalline stability. Ethyl 2-(THF-2-yl)acetate, lacking strong hydrogen-bond donors, remains liquid at room temperature .

Research Findings and Practical Considerations

  • Synthesis : Ethyl 2-(THF-2-yl)acetate is synthesized via osmium-catalyzed C–C coupling (yield: 78%) , whereas methyl esters are often derived via Fischer esterification.
  • Safety : Ethyl 2-(THF-2-yl)acetate carries hazard statements H315 (skin irritation) and H335 (respiratory irritation) , similar to methyl 2-hydroxyacetate (H319: eye irritation) .
  • Metabolism : Unlike tetrahydrofurfuryl acrylate, which metabolizes to tetrahydrofurfuryl alcohol , the metabolic pathway of ethyl 2-(THF-2-yl)acetate remains unstudied.

Biological Activity

Ethyl 2-(tetrahydrofuran-2-yl)acetate (C8H14O3), a compound featuring a tetrahydrofuran ring, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a tetrahydrofuran moiety attached to an ethyl acetate group. Its molecular weight is approximately 158.19 g/mol, and it is soluble in organic solvents, making it suitable for various applications in medicinal chemistry and organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrahydrofuran structures. For instance, related acetogenins have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. These activities are often attributed to their ability to inhibit mitochondrial NADH-ubiquinone oxidoreductase (complex I), which is crucial for cellular respiration .

A comparative study indicated that related compounds exhibited inhibition zones ranging from 11 mm to 30 mm against different bacterial strains at concentrations between 100 µg/mL and 1000 µg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to bioactive tetrahydrofuran derivatives suggests potential in this area.

Antiviral Activity

Tetrahydrofuran derivatives have been explored for their antiviral properties, particularly as inhibitors of HIV-1 protease. In one study, compounds with tetrahydrofuran rings demonstrated potent enzyme inhibition with IC50 values as low as 0.8 nM . While direct studies on this compound are scarce, its structural features may confer similar antiviral potential.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by their structural components. The presence of polar functional groups and the length of alkyl chains have been shown to significantly affect activity . For instance, the optimal chain length for achieving potent inhibitory activity in related compounds has been identified as C13 .

Study on Acetogenins

A comprehensive study on Annonaceous acetogenins revealed that those with a tetrahydrofuran structure exhibited a range of biological activities including antiviral and antineoplastic effects. The study emphasized that the combination of functional groups and the spatial arrangement within the molecule are critical for enhancing biological efficacy .

Antimicrobial Evaluation

In a separate investigation focused on antimicrobial properties, various derivatives were tested against clinical strains. The results indicated significant bactericidal activity at varying concentrations, suggesting that modifications to the tetrahydrofuran structure could enhance efficacy against resistant strains .

Data Summary

Biological Activity Target Pathogen Inhibition Zone (mm) Concentration (µg/mL)
AntibacterialS. aureus14.8500
AntibacterialE. coli16.1500
AntiviralHIV-1 ProteaseIC50 = 0.8N/A

Q & A

Q. What are the established synthetic routes for Ethyl 2-(tetrahydrofuran-2-yl)acetate, and what are their key methodological considerations?

this compound is commonly synthesized via catalytic C-C coupling or esterification. For example, osmium(0)-catalyzed reactions using XPhos as a ligand in toluene at 140°C for 24 hours yield the compound with 78% efficiency after flash column chromatography (SiO₂, 2–5% ethyl acetate/hexanes) . Key considerations include catalyst loading (e.g., 100 mol% substrate), solvent polarity, and temperature control to minimize side reactions. Alternative routes may involve enzymatic esterification or acid-catalyzed transesterification, though yields and diastereomeric ratios (d.r.) vary significantly depending on conditions.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation requires a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify the tetrahydrofuran ring protons (δ ~1.5–4.5 ppm) and ester carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 173.1).
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated in related phenylacetate derivatives . Purity is assessed via HPLC (reverse-phase C18 columns) or GC-MS, with retention times calibrated against reference standards .

Q. What biological roles or activities have been reported for this compound?

The compound and its analogs are bioactive in ecological contexts. For instance, (S)-enantiomers of similar esters act as pollinator attractants in orchids, though full behavioral responses (e.g., copulatory attempts in wasps) require synergistic compounds . This highlights its role in semiochemical studies, where bioassay-guided fractionation and field trials are used to isolate and validate activity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are the implications for biological activity?

Enantioselective synthesis employs chiral catalysts (e.g., Os(0) with XPhos) or enzymatic resolution. For example, asymmetric hydrogenation of precursor α,β-unsaturated esters can achieve >90% enantiomeric excess (e.e.) under optimized conditions . The (S)-enantiomer is critical in ecological interactions, as shown in orchid-pollinator studies, where racemic mixtures reduce bioactivity by ~50% . Advanced purification via chiral HPLC or simulated moving bed (SMB) chromatography is recommended for isolating enantiomers.

Q. How do contradictory data in synthetic yields or bioactivity arise, and what experimental strategies resolve them?

Discrepancies in yields (e.g., 40–78% across studies) often stem from:

  • Catalyst degradation : Os(0) systems are sensitive to oxygen/moisture, requiring strict inert conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may suppress side reactions compared to toluene. Reproducibility is improved by standardizing reaction scales, using controlled atmosphere techniques (Schlenk lines), and validating purity via multiple analytical methods. For bioactivity contradictions, dose-response assays and combinatorial testing (e.g., adding co-attractants) clarify synergistic requirements .

Q. What computational or mechanistic approaches elucidate the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) studies model transition states in Os(0)-catalyzed C-C coupling, identifying steric effects from the tetrahydrofuran ring as key to regioselectivity . Kinetic isotope effects (KIE) and Hammett plots further probe electronic influences on reaction rates. For ester hydrolysis, molecular dynamics simulations predict pH-dependent stability, aligning with experimental half-life data in buffered solutions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

SAR studies focus on:

  • Ester group modification : Replacing ethyl with methyl or tert-butyl alters lipophilicity (logP), impacting bioavailability.
  • Tetrahydrofuran substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 3-position modulates electrophilicity and metabolic stability. Bioisosteric replacements (e.g., replacing the ester with an amide) are explored in drug design, as seen in phenylacetate-based anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.